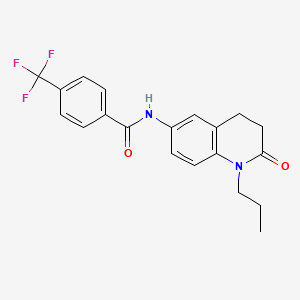

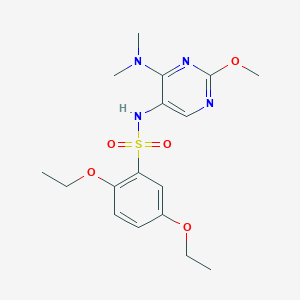

![molecular formula C22H20F2N2O2 B2841600 1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(2,6-difluorophenyl)urea CAS No. 1448028-66-7](/img/structure/B2841600.png)

1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(2,6-difluorophenyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a urea derivative, which includes a biphenyl group and a difluorophenyl group . Urea, also known as carbamide, is a compound produced by protein metabolism and is found abundantly in mammalian urine . Biphenyl is a type of aromatic hydrocarbon with two phenyl rings . Difluorophenyl is a phenyl group substituted with two fluorine atoms .

Aplicaciones Científicas De Investigación

Neuropeptide Y5 Receptor Antagonists

Research into trisubstituted phenyl urea derivatives, including compounds similar in structure to 1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(2,6-difluorophenyl)urea, has led to the identification of potent neuropeptide Y5 (NPY5) receptor antagonists. These compounds have been optimized for in vitro potency, showing IC(50)s less than 0.1 nM at the NPY5 receptor, and acting as antagonists in cellular assays. This indicates potential applications in therapeutic treatments targeting conditions related to the NPY5 receptor, such as obesity and anxiety disorders (Fotsch et al., 2001).

Corrosion Inhibition

Compounds structurally related to the urea compound have been investigated for their ability to inhibit mild steel corrosion in acidic solutions. The study of urea derivatives in 1 M hydrochloric acid solution has shown good performance as corrosion inhibitors, indicating potential industrial applications in metal preservation and maintenance (Bahrami & Hosseini, 2012).

Anti-Cancer Agents

Symmetrical and non-symmetrical N,N'-diarylureas have been identified as potent activators of the eIF2α kinase heme regulated inhibitor, inhibiting cancer cell proliferation. These findings suggest their potential as leads for the development of potent, non-toxic, and target-specific anti-cancer agents. The optimization process aimed to improve solubility while preserving biological activity highlights the importance of chemical structure modification in drug development (Denoyelle et al., 2012).

Urea-Fluoride Interaction

The interaction between urea and fluoride ions has been studied, revealing mechanisms of hydrogen bonding and proton transfer. This research provides insights into the chemical behavior of urea compounds in the presence of fluoride, which could be relevant in designing fluoride-responsive materials or sensors (Boiocchi et al., 2004).

PI3 Kinase Inhibitor Metabolite Synthesis

Studies on the synthesis of active metabolites of potent PI3 kinase inhibitors, including urea derivatives, have contributed to understanding the metabolic pathways and potential therapeutic applications of these compounds. This research underscores the importance of stereochemistry and metabolic transformation in drug design and pharmacological efficacy (Chen et al., 2010).

Propiedades

IUPAC Name |

1-(2,6-difluorophenyl)-3-[2-hydroxy-2-(4-phenylphenyl)propyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20F2N2O2/c1-22(28,14-25-21(27)26-20-18(23)8-5-9-19(20)24)17-12-10-16(11-13-17)15-6-3-2-4-7-15/h2-13,28H,14H2,1H3,(H2,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYKWPUBGLRVEPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)NC1=C(C=CC=C1F)F)(C2=CC=C(C=C2)C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chloro-4-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2841519.png)

![2-ethoxy-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide](/img/structure/B2841524.png)

![N-(3,5-dichlorophenyl)-4,4,4-trifluoro-3-oxo-2-{(Z)-2-[3-(trifluoromethyl)phenyl]hydrazono}butanamide](/img/structure/B2841525.png)

![2,2,2-trifluoro-1-[1-(methylsulfonyl)-1H-indol-3-yl]-1-ethanone](/img/structure/B2841530.png)

![(2R)-3-Methyl-2-([(prop-2-en-1-yloxy)carbonyl]amino)butanoic](/img/structure/B2841531.png)

![2-[5-amino-4-(4-fluorobenzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2841537.png)

![methyl 4-{1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate](/img/structure/B2841538.png)